1-(Quinolin-2-yl)imidazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and imidazolidinone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and in the treatment of various diseases. The unique structure allows for diverse chemical modifications, enhancing its therapeutic applicability.
The compound can be synthesized through various methods, often involving quinoline derivatives as starting materials. The synthesis routes typically utilize catalytic processes that promote the formation of imidazolidinone structures from readily available precursors.
1-(Quinolin-2-yl)imidazolidin-2-one belongs to the class of imidazolidinones, which are cyclic urea derivatives. These compounds are characterized by a five-membered ring containing two nitrogen atoms and are classified under heterocyclic compounds due to the presence of nitrogen in their structure.
The synthesis of 1-(Quinolin-2-yl)imidazolidin-2-one can be achieved through several methods, with one notable approach being the regioselective synthesis involving quinoline derivatives. For instance, a method described in recent literature involves refluxing toluene with appropriate C-nucleophiles and trifluroacetic acid as a catalyst, yielding imidazolidinones in good to high yields .
The reaction typically proceeds via an intramolecular cyclization mechanism, where the formation of an oxonium cation occurs first, followed by cyclization to form the desired imidazolidinone structure. The reaction conditions can be optimized to enhance yield and selectivity, often requiring careful control of temperature and reactant ratios .
The molecular structure of 1-(Quinolin-2-yl)imidazolidin-2-one consists of a quinoline moiety attached to an imidazolidinone ring. The quinoline part contributes to its aromatic character, while the imidazolidinone provides a cyclic urea framework.
Key structural data include:
1-(Quinolin-2-yl)imidazolidin-2-one can undergo various chemical reactions typical for imidazolidinones, including nucleophilic substitutions and cycloadditions. These reactions are facilitated by the electron-rich nature of the quinoline ring, which can participate in electrophilic aromatic substitution reactions.
The compound's reactivity can be modulated by altering substituents on the quinoline or imidazolidinone portions, allowing for tailored synthesis of derivatives with specific biological activities .
The mechanism of action for 1-(Quinolin-2-yl)imidazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The quinoline moiety is known for its ability to intercalate into DNA or inhibit specific enzyme activities.
Studies suggest that derivatives of this compound may act as inhibitors for certain enzymes related to cancer progression or viral replication, highlighting its potential therapeutic roles .
1-(Quinolin-2-yl)imidazolidin-2-one is typically characterized as a solid at room temperature, with solubility varying based on substituents and solvent choice.
Key chemical properties include:
Relevant analyses such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm structural integrity and purity .
The primary applications of 1-(Quinolin-2-yl)imidazolidin-2-one lie in medicinal chemistry, particularly in drug development targeting viral infections and cancer therapies. Its ability to inhibit specific biological pathways makes it a candidate for further research into therapeutic agents against various diseases . Additionally, it serves as a scaffold for synthesizing more complex molecules with enhanced biological activities.
Schiff base chemistry provides a foundational route to 1-(quinolin-2-yl)imidazolidin-2-one derivatives. The methodology involves condensation between 2-aminoquinoline and carbonyl compounds (typically aldehydes) to form intermediate Schiff bases, followed by reduction and cyclization. Research demonstrates that trans-(R,R)-diaminocyclohexane serves as an effective precursor, where in situ Schiff base formation with aromatic aldehydes precedes sodium borohydride reduction. The resulting diamine undergoes ring closure with carbonyldiimidazole (CDI) to yield imidazolidin-2-ones. Solvent selection critically influences reaction efficiency: Methanol at 40°C achieves 74% yield within 30 minutes, while THF requires elevated temperatures (80°C) and extended reaction times (4 hours) for comparable yields [1]. Structural elucidation via ¹H/¹³C NMR confirms characteristic signals from the imidazolidinone ring and quinoline moiety, validating this stepwise approach [1] [2].
Direct N-alkylation of quinolin-2-amine with electrophilic imidazolidinone precursors enables efficient hybridization. Key methodologies utilize 2-chloroazulene derivatives activated by electron-withdrawing groups (e.g., 1,3-dicarboxylates), facilitating nucleophilic aromatic substitution (SNAr) with arylamines. Studies show electron-donating substituents on arylamines significantly enhance yields (89–96%), while electron-withdrawing groups (e.g., p-nitroaniline) hinder reactivity. This approach enables access to diverse 2-(arylamino)azulene intermediates, which serve as precursors for intramolecular cyclization to fused quinoline-imidazolidinone hybrids. Steric effects are notable—N-methylaniline affords only 33% yield due to hindered approach [7]. Similarly, bromoalkyl-functionalized imidazolidinones undergo nucleophilic displacement with quinolin-2-amine under basic conditions, yielding targeted hybrids for pharmacological screening [8].
Table 1: Traditional Synthesis Approaches for 1-(Quinolin-2-yl)imidazolidin-2-one Derivatives
| Method | Key Reagents/Conditions | Yield Range | Limitations | Ref |
|---|---|---|---|---|
| Schiff Base Cyclization | RCHO, NaBH₄, CDI, MeOH/40°C | Up to 74% | Multi-step, solvent sensitivity | [1] |
| SNAr with Azulene Precursors | Diethyl 2-chloroazulene-1,3-dicarboxylate, EtOH/reflux | 33–96% | Electron-deficient anilines fail | [7] |
| N-Alkylation of Quinoline | Bromoalkyl-imidazolidinones, K₂CO₃ | Moderate to High | Requires anhydrous conditions | [8] |
Palladium and copper catalysts enable direct C–N coupling between halogenated quinolines and imidazolidin-2-one precursors. Buchwald-Hartwig amination proves particularly effective using Pd(OAc)₂/XPhos catalytic systems, achieving coupling with 2-chloroquinoline derivatives at 80–100°C. This method tolerates diverse functional groups (e.g., methyl, methoxy, halogens) on either heterocyclic component. Copper(I) iodide/1,10-phenanthroline systems offer cost-effective alternatives, though with reduced yields for sterically hindered substrates. A patent application highlights a specific derivative, 1-(1,3-benzothiazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one, synthesized via Pd-catalyzed amination in 82% yield as a CYP17 inhibitor precursor [5] [8].
CDI mediates efficient ring closure of diamino intermediates by generating in situ carbonyl equivalents. The process involves sequential addition: First, CDI activates one amino group of unsymmetrical diamines (e.g., N-(2-aminoquinolyl)ethylenediamine), forming an imidazole carbamate. Subsequent nucleophilic attack by the secondary amine generates the imidazolidinone ring. This method boasts atom economy as the sole byproducts are imidazole and CO₂. Statistical optimization reveals optimal performance in polar aprotic solvents (DMF, CH₃CN) at 60–80°C, achieving yields of 55–81%. CDI’s low cost, commercial availability, and benign byproducts make it scalable for pharmaceutical applications despite slower kinetics with aromatic amines [1] [2] [5].
Table 2: Catalytic Pathways for Imidazolidinone Formation
| Catalytic System | Substrate Scope | Reaction Conditions | Key Advantage | Ref |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | 2-Chloroquinoline + imidazolidinone | Toluene, 100°C, 12h | Broad functional group tolerance | [5] |
| CuI/phenanthroline | 2-Bromoquinoline + N-H imidazolidinone | DMSO, 110°C, 24h | Low-cost catalyst system | [8] |
| CDI-mediated cyclization | Diamino precursors | DMF, 80°C, 6–10h | No toxic carbonyl reagents needed | [1] [2] |
Pseudo-multicomponent reactions (pMCRs) integrate Schiff base formation, reduction, and cyclization in a single vessel, minimizing waste. A validated protocol employs trans-(R,R)-diaminocyclohexane, benzaldehyde, and CDI under solvent-free conditions at 70°C. Statistical experimental design (e.g., Box-Behnken) optimizes parameters, reducing reaction time to 3 hours while maintaining yields of 75–81%. This approach eliminates purification of intermediates and reduces solvent consumption by ~90% compared to stepwise methods. Mechanistically, imine formation and hydride reduction occur concurrently before CDI initiates ring closure. The methodology demonstrates applicability for diverse aldehydes (aromatic, aliphatic), though electron-deficient variants require slight temperature adjustments [1] [2].
Transition-metal-catalyzed carbonylation offers sustainable access to carbonyl-containing imidazolidinones. Palladium-catalyzed reactions utilize Mo(CO)₆ as a solid CO source with o-iodophenol-derived allyl ethers and nitroarenes, yielding 3-alkenylquinolin-2(1H)-ones in 85% yield. Notably, iridium photocatalysis enables anti-hydroarylation cascades with arylboronic acids, incorporating CO₂ under mild conditions (visible light, 40°C). This method achieves atom efficiencies >80% by exploiting CO₂ as a C1 building block, generating water as the primary byproduct. Recent advances employ dual Ir/Co catalysis for hydrocarboxylation, directly accessing quinolinone scaffolds from alkynes and CO₂, which can be further derivatized to target molecules [4] [5].
Table 3: Green Synthesis Techniques for Quinolin-2-yl-imidazolidinones
| Green Method | Key Features | Environmental Metrics | Yield Range | Ref |
|---|---|---|---|---|
| Solvent-free pMCR | Benzaldehyde/diamine/CDI, 70°C | E-factor: 3.2; Solvent saved: 90% | 75–81% | [2] |
| Pd/Mo(CO)₆ carbonylation | o-Iodophenol derivatives, Mo(CO)₆ | Atom economy: 78% | Up to 85% | [5] |
| Ir/Co-photocatalyzed CO₂ use | Alkynes, CO₂, visible light | Utilizes greenhouse gas | 60–75% | [4] [5] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: